NT-Cof

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

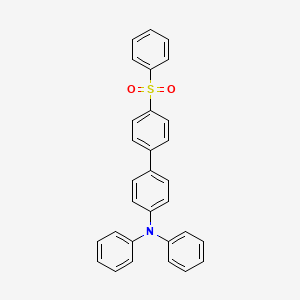

NT-Cof is a covalent organic framework (COF) compound known for its crystalline and porous structure. Covalent organic frameworks are a class of materials formed by the covalent bonding of organic molecules in a repeating pattern, creating a permeable crystal. These materials are highly valued for their durability, reactivity, permanent porosity, and increased surface area .

Preparation Methods

The synthesis of NT-Cof involves several methods, including solvothermal, ionothermal, microwave, sonochemical, mechanochemical, light-promoted, and room-temperature preparation methods . The solvothermal method is one of the most common approaches, where the reaction is carried out in a solvent at high temperatures and pressures. This method allows for the formation of highly crystalline COFs with well-defined structures .

Chemical Reactions Analysis

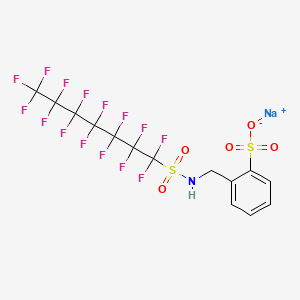

NT-Cof undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate and 1,3,5-triformylbenzene . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound with hydrazine hydrate can lead to the formation of azine-linked COFs .

Scientific Research Applications

NT-Cof has a wide range of scientific research applications. In chemistry, it is used for gas adsorption and storage, pollutant removal, and heterogeneous catalysis . In biology and medicine, this compound is used for drug delivery, biosensing, and disease diagnosis . In industry, it is used for environmental remediation, advanced filtration, and energy storage .

Mechanism of Action

The mechanism of action of NT-Cof involves its highly ordered pore channels and large surface area, which facilitate the adsorption and interaction with target molecules . The molecular targets and pathways involved depend on the specific application. For example, in gas adsorption, this compound interacts with gas molecules through physical adsorption and chemical interactions .

Comparison with Similar Compounds

NT-Cof is unique compared to other similar compounds due to its high surface area, permanent porosity, and chemical stability . Similar compounds include metal-organic frameworks (MOFs), covalent triazine frameworks (CTFs), and polymers of intrinsic microporosity (PIMs) . While MOFs and CTFs also have high surface areas and porosity, this compound stands out for its superior chemical stability and ease of functionalization .

Properties

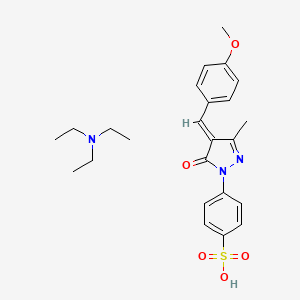

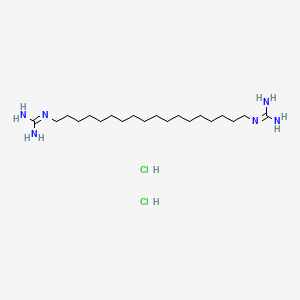

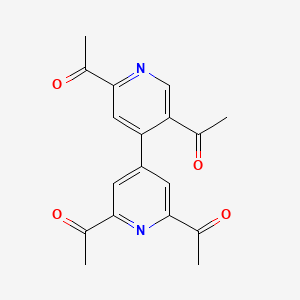

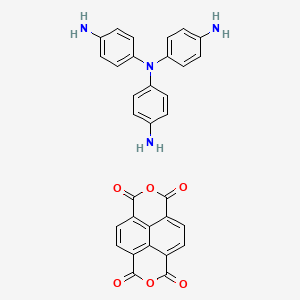

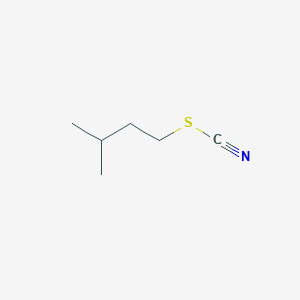

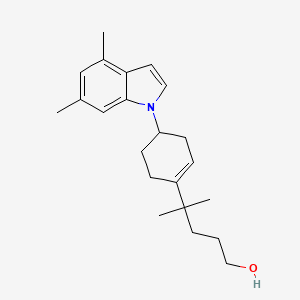

Molecular Formula |

C32H22N4O6 |

|---|---|

Molecular Weight |

558.5 g/mol |

IUPAC Name |

4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |

InChI |

InChI=1S/C18H18N4.C14H4O6/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;15-11-5-1-2-6-10-8(14(18)20-12(6)16)4-3-7(9(5)10)13(17)19-11/h1-12H,19-21H2;1-4H |

InChI Key |

RCWDQHNGVUODGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC2=C3C(=CC=C4C3=C1C(=O)OC4=O)C(=O)OC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)